molecular formula C16H17N3O2 B2935778 2-ethyl-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one CAS No. 1049525-68-9

2-ethyl-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one

Cat. No.: B2935778
CAS No.: 1049525-68-9
M. Wt: 283.331
InChI Key: ZPAHFRLPNXKIAG-UHFFFAOYSA-N
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Description

2-ethyl-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Indoline Moiety: The indoline group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using suitable indoline derivatives.

    Ethylation: The ethyl group can be introduced through alkylation reactions using ethyl halides in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, nucleophiles, electrophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-ethyl-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone Derivatives: Compounds with similar core structures but different substituents.

    Indoline Derivatives: Compounds with the indoline moiety but different core structures.

Uniqueness

The uniqueness of 2-ethyl-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-ethyl-6-(2-methyl-2,3-dihydroindole-1-carbonyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-3-18-15(20)9-8-13(17-18)16(21)19-11(2)10-12-6-4-5-7-14(12)19/h4-9,11H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPAHFRLPNXKIAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=CC(=N1)C(=O)N2C(CC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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